

Spectroscopic Data of Melperone N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Melperone N-Oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Melperone N-Oxide**, a metabolite of the atypical antipsychotic drug Melperone. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a combination of known factual data and representative spectroscopic values derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation for N-oxides. This document is intended to serve as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical development.

Chemical Identity of Melperone N-Oxide

Melperone N-Oxide is a key metabolite of Melperone, formed by the oxidation of the nitrogen atom in the piperidine ring. Its fundamental properties are summarized below.

Property	Value
Systematic Name	1-(4-fluorophenyl)-4-(4-methyl-1-oxidopiperidin-1-ium-1-yl)butan-1-one[1]
CAS Number	2724690-02-0
Molecular Formula	C ₁₆ H ₂₂ FNO ₂
Molecular Weight	279.35 g/mol
Accurate Mass	279.1635 u

Spectroscopic Data

The following sections present representative spectroscopic data for **Melperone N-Oxide**. These tables are constructed based on typical values for related N-oxide compounds and the known functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the N-oxide bond significantly influences the chemical shifts of the neighboring protons and carbons due to deshielding effects. In N-methylpiperidine-derived N-oxides, N-oxidation can lead to a deshielding of the ¹⁵N chemical shifts by +56 ppm to +90 ppm.[2] Similarly, the carbon atoms adjacent (β) and in the next position (γ) to the N-oxide group experience notable changes in their chemical shifts.[3]

Table 1: Representative ¹H NMR Data for **Melperone N-Oxide** (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95 - 8.05	m	2H	Aromatic protons (ortho to C=O)
7.10 - 7.20	m	2H	Aromatic protons (meta to C=O)
3.80 - 4.00	m	2H	-CH ₂ - (adjacent to N-oxide)
3.40 - 3.60	m	2H	-CH ₂ - (adjacent to N-oxide)
3.05 - 3.15	t	2H	-CH ₂ - (adjacent to C=O)
2.00 - 2.20	m	2H	-CH ₂ - (beta to C=O)
1.80 - 1.95	m	1H	Piperidine ring proton
1.60 - 1.75	m	4H	Piperidine ring protons
1.05	d	3H	-CH ₃

Table 2: Representative ¹³C NMR Data for **Melperone N-Oxide** (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
198.5	C=O
165.0 (d, J=255 Hz)	C-F
135.5	Aromatic C (quaternary)
130.5 (d, J=9 Hz)	Aromatic CH (ortho to C=O)
115.8 (d, J=22 Hz)	Aromatic CH (meta to C=O)
68.0	Piperidine ring carbons (adjacent to N-oxide)
58.0	-CH ₂ - (adjacent to N-oxide)
35.5	-CH ₂ - (adjacent to C=O)
30.0	Piperidine ring carbons
28.5	Piperidine ring carbon (CH)
21.5	-CH ₃
20.0	-CH ₂ - (beta to C=O)

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique suitable for analyzing polar metabolites like **Melperone N-Oxide**. A characteristic fragmentation pathway for N-oxides in mass spectrometry is the loss of an oxygen atom, resulting in a prominent $[M+H-16]^+$ ion.^{[4][5][6]} This "deoxygenation" can be thermally induced in the ion source and is a diagnostic marker for the presence of an N-oxide functionality.^{[4][5]}

Table 3: Representative ESI-MS Data for **Melperone N-Oxide**

m/z	Ion Species	Interpretation
280.1711	[M+H] ⁺	Protonated molecular ion
302.1530	[M+Na] ⁺	Sodium adduct
264.1762	[M+H-16] ⁺ or [M+H-O] ⁺	Loss of oxygen atom from the N-oxide

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The N-oxide bond exhibits characteristic stretching vibrations.

Table 4: Representative IR Absorption Bands for **Melperone N-Oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
2850 - 3000	Medium	Aliphatic C-H stretch
~1685	Strong	C=O (aryl ketone) stretch
~1600, ~1500	Medium	C=C aromatic ring stretch
~1220	Strong	C-F stretch
950 - 970	Medium	N-O stretch

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as **Melperone N-Oxide**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Melperone N-Oxide** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220-250 ppm.[8]
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a stock solution of **Melperone N-Oxide** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[9] Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase solvent.[9]
- Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- ESI Source Parameters:
 - Operate in positive ion mode.

- Set the capillary voltage to 3-4 kV.
- Optimize the source temperature (e.g., 100-150 °C) and desolvation gas flow to achieve stable ion generation.
- Mass Analysis:
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
 - For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 280.17) to observe characteristic fragment ions.

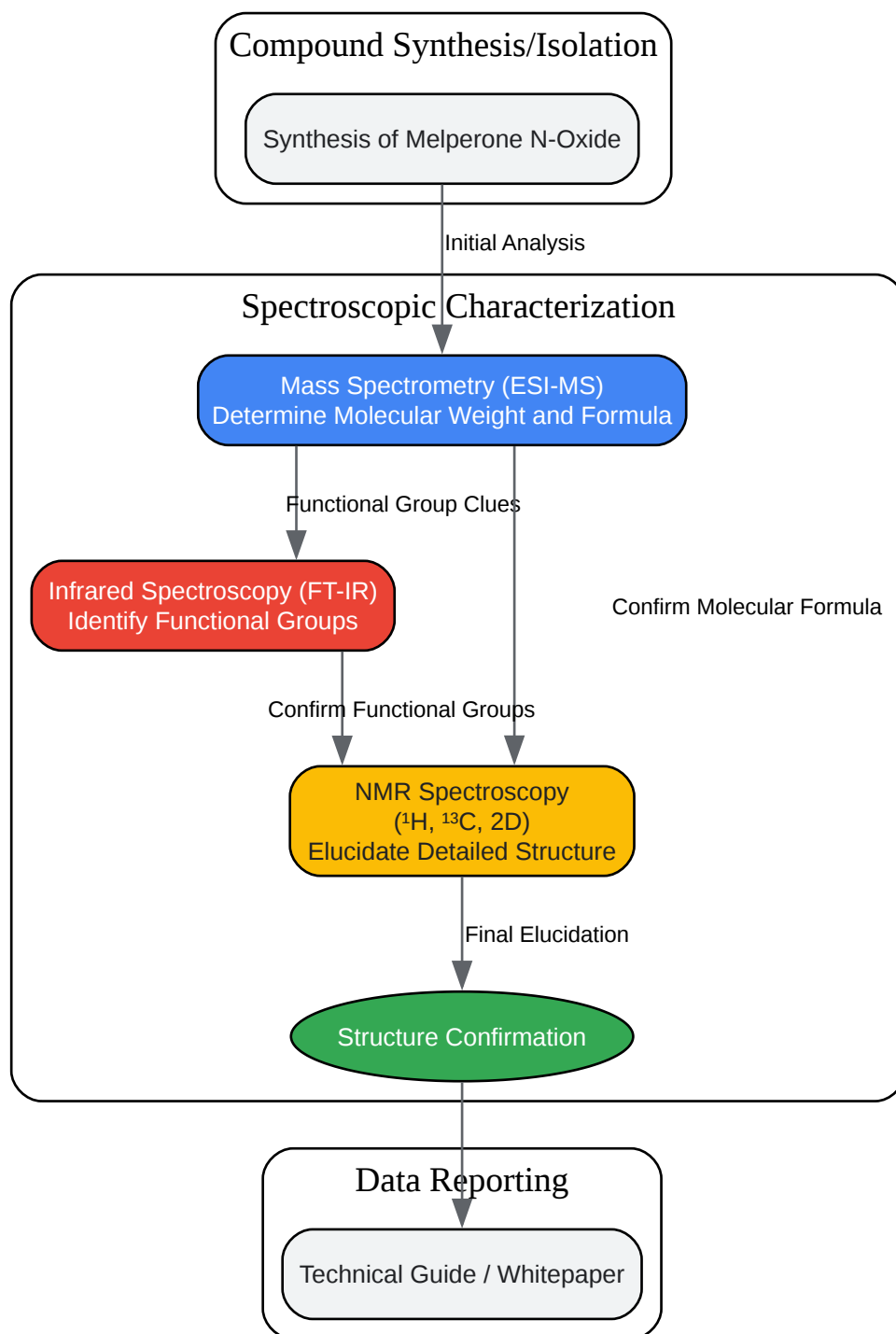
Infrared Spectroscopy (FT-IR)

A common method for solid samples is the KBr pellet technique.[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Melperone N-Oxide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[\[10\]](#)
 - Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent pellet.[\[10\]](#)
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of a blank KBr pellet.
 - Place the sample pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or isolated compound like **Melperone N-Oxide**.



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Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic properties of **Melperone N-Oxide**. For definitive analysis, it is recommended to acquire experimental data on a purified reference standard. The provided protocols offer a starting point for such analytical endeavors.

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